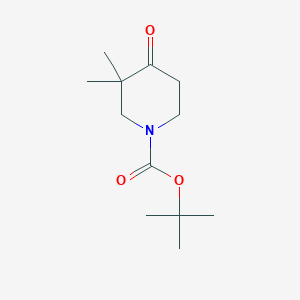

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Description

The exact mass of the compound Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCAGVCUIHYAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624244 | |

| Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324769-06-4 | |

| Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The core of this document focuses on a well-established synthetic route involving the direct methylation of N-tert-butoxycarbonyl-4-piperidone. This guide provides detailed experimental protocols, quantitative data, and visualizations to aid in the successful replication and understanding of this synthetic transformation.

Synthetic Pathway

The synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is most commonly achieved through the exhaustive methylation of the α-carbon adjacent to the ketone in N-tert-butoxycarbonyl-4-piperidone. This reaction typically employs a strong base to generate an enolate, which then acts as a nucleophile, reacting with a methylating agent.

An established method for the synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate proceeds via the exhaustive methylation of N-tert-butoxycarbonyl-4-piperidone. A detailed experimental protocol for this transformation is provided below, followed by a summary of the reaction parameters and a visualization of the experimental workflow.

Experimental Protocol

This protocol details the synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate from N-tert-butoxycarbonyl-4-piperidone.

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Diethyl ether

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Sodium sulfate, anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A solution of N-tert-butoxycarbonyl-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Base Addition: Sodium hydride (2.12 equivalents, 60% dispersion in mineral oil) is added to the cooled solution in a single portion. The resulting mixture is stirred at 0 °C for 10 minutes.

-

Methylation: Iodomethane is slowly added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight (approximately 12 hours).

-

Work-up:

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale yellow solid.

-

-

Purification: The crude solid is triturated with 4% ethyl acetate in hexanes to afford the purified tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate as a cream-colored solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

| Parameter | Value |

| Starting Material | N-tert-butoxycarbonyl-4-piperidone |

| Reagents | Sodium hydride (60% in oil), Iodomethane |

| Solvent | Tetrahydrofuran |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 hours |

| Product Yield | 32% |

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

Caption: Synthetic pathway for the formation of the target compound.

physical and chemical properties of N-Boc-3,3-dimethyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3,3-dimethyl-4-piperidone, systematically known as tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a piperidone ring protected with a tert-butoxycarbonyl (Boc) group and gem-dimethyl substitution at the 3-position, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The presence of the Boc protecting group allows for selective reactions at other positions of the molecule, while the ketone functionality and the dimethyl groups offer further opportunities for chemical modification.

Chemical and Physical Properties

A comprehensive summary of the known physical and chemical properties of N-Boc-3,3-dimethyl-4-piperidone is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

| CAS Number | 324769-06-4 | |

| Molecular Formula | C₁₂H₂₁NO₃ | |

| Molecular Weight | 227.3 g/mol | |

| Physical Form | Off-white solid | |

| Boiling Point | 303 °C (Predicted) | |

| Density | 1.035 g/cm³ (Predicted) | |

| Melting Point | Not definitively reported | |

| Solubility | Information not widely available. Generally expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of N-Boc-3,3-dimethyl-4-piperidone.

¹H NMR Spectroscopy

A reported ¹H NMR spectrum for N-Boc-3,3-dimethyl-4-piperidone synthesized via the methylation of N-tert-butoxycarbonyl-4-piperidone is as follows:

-

¹H-NMR (CDCl₃, 300 MHz) δ: 3.73 (t, 2H), 3.43 (br s, 2H), 2.49 (t, 2H), 1.49 (s, 9H), 1.13 (s, 6H).

Note: Further detailed spectral analysis including ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry would be beneficial for complete characterization. While general spectra for similar compounds are available, specific, and detailed spectra for N-Boc-3,3-dimethyl-4-piperidone are not widely published.

Experimental Protocols

The following section outlines a general experimental procedure for the synthesis of N-Boc-3,3-dimethyl-4-piperidone.

Synthesis of N-Boc-3,3-dimethyl-4-piperidone

This synthesis involves the dimethylation of N-Boc-4-piperidone.

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Ether

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve N-tert-butoxycarbonyl-4-piperidone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride to the cooled solution. The mixture will become turbid. Stir for approximately 10 minutes.

-

Slowly add iodomethane to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and stir overnight (approximately 12 hours).

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Partition the residue between ether and water. Separate the organic layer.

-

Back-extract the aqueous layer with ether.

-

Combine all organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow solid.

Purification:

The crude product can be purified by trituration with a mixture of ethyl acetate and hexanes (e.g., 4% ethyl acetate in hexanes) to afford N-Boc-3,3-dimethyl-4-piperidone as a cream-colored solid.

Logical Relationships and Workflows

The synthesis of N-Boc-3,3-dimethyl-4-piperidone and its potential for further chemical transformations can be visualized through the following diagrams.

Conclusion

N-Boc-3,3-dimethyl-4-piperidone is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The information provided in this technical guide, including its physicochemical properties, spectroscopic data, and a representative synthetic protocol, serves as a valuable resource for researchers. Further detailed characterization, particularly comprehensive spectroscopic analysis and solubility profiling, will undoubtedly enhance its utility and application in the synthesis of novel and complex molecular architectures.

Spectral Data Analysis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data analysis for tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Due to the limited availability of published experimental spectral data for this specific compound, this document focuses on providing detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents the expected spectral characteristics based on the molecular structure and includes visualizations to aid in the understanding of the structure-spectrum correlations and analytical workflows. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of piperidine derivatives in drug discovery and development.

Introduction

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry, often utilized as a building block in the synthesis of more complex pharmaceutical agents. The piperidine scaffold is a common motif in a wide array of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in drug development, necessitating a thorough understanding of its spectral properties.

Chemical Structure:

IUPAC Name: tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate CAS Number: 324769-06-4 Molecular Formula: C₁₂H₂₁NO₃ Molecular Weight: 227.30 g/mol

Spectral Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the two geminal methyl groups, and the three methylene groups of the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the tert-butyl group and the C3 position, the carbonyl carbons of the ketone and the carbamate, and the methyl and methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carbamate functional groups.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments.

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and MS spectra for organic compounds such as tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., Bruker, Jeol, Varian)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes

-

Sample of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube to a height of about 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Broadband proton decoupling is usually employed to simplify the spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr, NaCl).

-

Spatula

-

Sample of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

-

Solvent for cleaning (e.g., isopropanol, acetone)

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the spectrometer's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)

-

Vials

-

Solvent (e.g., methanol, acetonitrile)

-

Syringe pump or autosampler

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Sample Introduction: Introduce the sample solution into the ion source via direct infusion using a syringe pump or through an LC system.

-

Ionization: The sample is ionized in the ESI source.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Workflow for Spectral Analysis

Predicted Structure-Spectrum Correlation

In-Depth Technical Guide: Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

CAS Number: 324769-06-4

This technical guide provides a comprehensive overview of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a white to off-white solid. Its chemical structure features a piperidine ring with a ketone at the 4-position and two methyl groups at the 3-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.

| Property | Value |

| CAS Number | 324769-06-4 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate |

| Appearance | White to off-white solid |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate can be achieved through the methylation of N-Boc-4-piperidone. A general experimental protocol is outlined below. This procedure is based on the synthesis of a closely related isomer and may require optimization for the target compound.

Reaction Scheme:

Caption: General synthesis scheme for the methylation of N-Boc-4-piperidone.

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve N-tert-butoxycarbonyl-4-piperidone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride to the cooled solution in portions. Stir the resulting mixture for approximately 10 minutes at 0 °C.

-

Slowly add iodomethane to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and continue stirring overnight (approximately 12 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and back-extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by trituration or column chromatography using a suitable solvent system (e.g., ethyl acetate in hexanes) to afford the pure tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.7 | t | 2H | -CH₂-N- |

| ~ 3.4 | s (br) | 2H | -N-CH₂-C=O |

| ~ 2.5 | t | 2H | -C(=O)-CH₂- |

| ~ 1.5 | s | 9H | -C(CH₃)₃ |

| ~ 1.1 | s | 6H | -C(CH₃)₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Assignment |

| ~ 209 | C=O (ketone) |

| ~ 154 | C=O (carbamate) |

| ~ 80 | -C(CH₃)₃ |

| ~ 54 | -CH₂-N- |

| ~ 48 | -C(CH₃)₂- |

| ~ 40 | -N-CH₂-C=O |

| ~ 35 | -C(=O)-CH₂- |

| ~ 28 | -C(CH₃)₃ |

| ~ 24 | -C(CH₃)₂- |

IR (Infrared) Spectroscopy:

-

~1715 cm⁻¹: Strong C=O stretching (ketone)

-

~1685 cm⁻¹: Strong C=O stretching (carbamate)

-

~2970-2860 cm⁻¹: C-H stretching (alkane)

-

~1160 cm⁻¹: C-N stretching

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 228.1594

Applications in Drug Development

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate serves as a valuable building block for the synthesis of more complex and biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties.

The presence of the ketone functionality allows for a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing substituents.

-

Wittig reaction and related olefications: To form carbon-carbon double bonds.

-

Grignard and organolithium additions: To introduce alkyl, aryl, or other organic groups.

-

Formation of heterocycles: Such as spirocycles or fused ring systems.

Logical Workflow for Synthetic Application:

solubility of N-Boc-3,3-dimethyl-4-piperidone in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of N-Boc-3,3-dimethyl-4-piperidone in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides an estimation of its solubility based on the known properties of a closely related analogue, N-Boc-4-piperidone. Furthermore, it outlines detailed experimental protocols for determining both thermodynamic and kinetic solubility, which are critical for drug discovery and development processes.

Estimated Solubility Profile

Based on the data for N-Boc-4-piperidone, the following solubilities can be anticipated for N-Boc-3,3-dimethyl-4-piperidone:

| Solvent | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble (likely ≥10 mg/mL)[1] |

| Ethanol | Soluble (likely ≥10 mg/mL)[1] |

| Methanol | Soluble[2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble (likely in the range of 1-10 mg/mL)[1] |

| Water | Slightly soluble to insoluble[2][3] |

It is crucial to experimentally verify these estimated solubilities for N-Boc-3,3-dimethyl-4-piperidone using standardized methods.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility[4].

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid N-Boc-3,3-dimethyl-4-piperidone to a series of vials, each containing a different organic solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility

Kinetic solubility is a measure of the concentration of a compound that remains in solution after a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer, has been allowed to precipitate over a short period. This high-throughput screening method is valuable in early drug discovery.[5][6]

Methodology: High-Throughput Kinetic Solubility Assays

Two common methods for determining kinetic solubility are nephelometry and direct UV analysis.[6]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-Boc-3,3-dimethyl-4-piperidone in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a multi-well plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to create a range of concentrations.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 1-2 hours) to allow for precipitation.

-

Detection:

-

Nephelometry: Measure the light scattering caused by the precipitated particles using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[7]

-

Direct UV Assay: Separate the undissolved precipitate by filtration or centrifugation. Measure the UV absorbance of the remaining dissolved compound in the supernatant and determine the concentration using a calibration curve.[7]

-

Conclusion

While specific quantitative solubility data for N-Boc-3,3-dimethyl-4-piperidone in organic solvents is not currently published, a reasonable estimation can be made based on its structural analogue, N-Boc-4-piperidone. It is anticipated to be soluble in polar aprotic solvents like DMSO and alcohols, with limited solubility in aqueous media. For definitive data, it is imperative to perform experimental solubility determination. The detailed protocols for thermodynamic and kinetic solubility provided in this guide offer robust methodologies for researchers, scientists, and drug development professionals to accurately characterize this compound for its intended applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Stability of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate under acidic conditions. Due to the widespread use of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), a thorough understanding of its lability is crucial for process control, optimization, and impurity profiling. This document outlines the mechanisms of acid-catalyzed deprotection, presents methodologies for stability testing, and provides a framework for quantifying degradation kinetics and identifying potential byproducts.

Introduction

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a valuable building block in medicinal chemistry. The Boc group offers robust protection of the piperidine nitrogen under a variety of synthetic conditions. However, its inherent acid lability necessitates a detailed understanding of its stability profile in acidic environments, which are commonly encountered during synthesis, purification, and formulation. This guide addresses the core requirements for assessing the acidic stability of this compound.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the deprotected piperidinium salt.

Recent studies on the kinetics of HCl-catalyzed deprotection of other Boc-protected amines have suggested a second-order dependence on the acid concentration[1]. This indicates a more complex mechanism than simple protonation and cleavage, possibly involving a second molecule of acid in the rate-determining step to facilitate the separation of the ion pair formed after the fragmentation of the protonated carbamate.

Below is a diagram illustrating the proposed signaling pathway for the acid-catalyzed deprotection.

Caption: Proposed mechanism of acid-catalyzed Boc deprotection.

Quantitative Analysis of Stability

Degradation Kinetics in Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)

TFA in DCM is a common reagent for Boc deprotection. The rate of degradation can be monitored by HPLC.

| TFA Concentration (v/v % in DCM) | Temperature (°C) | Half-life (t½, min) | Rate Constant (k, s⁻¹) |

| 10% | 25 | Data not available | Data not available |

| 25% | 25 | Data not available | Data not available |

| 50% | 25 | Data not available | Data not available |

| 50% | 0 | Data not available | Data not available |

Degradation Kinetics in Hydrochloric Acid (HCl) / Dioxane

A solution of HCl in dioxane is another standard reagent for Boc removal.

| HCl Concentration (M in Dioxane) | Temperature (°C) | Half-life (t½, min) | Rate Constant (k, s⁻¹) |

| 2 M | 25 | Data not available | Data not available |

| 4 M | 25 | Data not available | Data not available |

| 4 M | 0 | Data not available | Data not available |

Byproduct Profile

The primary byproduct of the deprotection is the deprotected piperidinium salt. Under harsh acidic conditions or elevated temperatures, further degradation or side reactions may occur. Potential side reactions could include acid-catalyzed self-condensation or other transformations of the ketone functionality.

| Acidic Condition | Byproduct | Observed Yield (%) |

| 50% TFA/DCM, 25°C, 2h | 3,3-dimethyl-4-oxopiperidinium trifluoroacetate | Data not available |

| 4M HCl/Dioxane, 25°C, 1h | 3,3-dimethyl-4-oxopiperidinium chloride | Data not available |

Experimental Protocols

General Experimental Workflow for Stability Study

The following diagram outlines a typical workflow for assessing the stability of the target compound under acidic conditions.

Caption: General workflow for an acidic stability study.

HPLC Method for Monitoring Deprotection

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Sample Preparation: At each time point, an aliquot of the reaction mixture is withdrawn, quenched with a suitable base (e.g., triethylamine or diisopropylethylamine), and diluted with the initial mobile phase composition.

NMR Method for Monitoring Deprotection

¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group (around 1.5 ppm) and the appearance of signals corresponding to the deprotected product.

-

Solvent: A deuterated solvent compatible with the acidic reaction medium (e.g., CDCl₃ for reactions in DCM, or D₂O with an internal standard after workup).

-

Procedure: An aliquot of the reaction mixture can be taken at various time points, the reaction quenched, and the solvent evaporated. The residue is then dissolved in a suitable deuterated solvent for analysis. For in-situ monitoring, the reaction can be run directly in an NMR tube using a deuterated solvent, and spectra can be acquired at regular intervals.

Conclusion

The stability of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a critical parameter in its application in pharmaceutical development. While the Boc group is known to be labile under acidic conditions, the precise rate of deprotection is highly dependent on the specific reaction conditions. This guide provides a framework for systematically evaluating the acidic stability of this compound. The provided experimental protocols and data table structures can be used to generate the necessary quantitative data to ensure process control and product quality. Researchers and drug development professionals are encouraged to perform these studies to establish a comprehensive stability profile for this important synthetic intermediate.

References

In-Depth Technical Guide: Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and its role as a key intermediate in the creation of complex bioactive molecules.

Compound Profile

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a piperidone derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and two methyl groups at the C3 position. The Boc group enhances the compound's stability and solubility in organic solvents, while the ketone functional group at C4 and the gem-dimethyl arrangement at C3 provide a unique structural motif for further chemical modifications.

Physicochemical Properties

A summary of the key quantitative data for tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₃ | |

| Molecular Weight | 227.30 g/mol | |

| CAS Number | 324769-06-4 | |

| IUPAC Name | tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

| Synonyms | 1-Boc-3,3-dimethyl-4-oxopiperidine, 4-keto-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester |

Safety Information

Based on available data for similar compounds, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment, should be taken when handling this compound.

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for the preparation of gem-disubstituted oxopiperidine carboxylates, starting from a commercially available piperidone derivative.

Caption: General alkylation approach for synthesizing dimethyl-4-oxopiperidine carboxylates.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is for the synthesis of the isomeric tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate and is provided here as a procedural example. Researchers should adapt and optimize this method for the synthesis of the 3,3-dimethyl isomer.

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve N-tert-butoxycarbonyl-4-piperidone (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (2.1 equivalents) to the cooled solution. Stir the resulting mixture for 10 minutes at 0 °C.

-

Slowly add iodomethane (2 equivalents) to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and continue stirring overnight (approximately 12 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and back-extract the aqueous layer with additional diethyl ether.

-

Combine the organic extracts and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by trituration with a solution of 4% ethyl acetate in hexanes to afford the final product.

Role in Drug Discovery and Development

Piperidine scaffolds are prevalent in a wide array of pharmaceuticals due to their favorable pharmacokinetic properties. Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The gem-dimethyl substitution can offer advantages in drug design by:

-

Modulating Potency: The steric bulk of the dimethyl group can influence the binding affinity of the final compound to its biological target.

-

Improving Metabolic Stability: The presence of the gem-dimethyl group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate.

Logical Relationship in Medicinal Chemistry

The following diagram illustrates the logical progression from a simple building block to a complex, potentially bioactive molecule in a drug discovery workflow.

Caption: The intermediate's role in the stepwise synthesis of a potential drug candidate.

While specific drug candidates synthesized from this exact intermediate are not detailed in the currently available literature, its structural features make it a prime candidate for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases, where piperidine-containing molecules have shown significant promise. Further research and publication are anticipated to elucidate its specific applications.

A Technical Guide to Key Intermediates in the Synthesis of Novel Protein Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of key intermediates for three pivotal classes of protein tyrosine kinase inhibitors (TKIs): quinazoline, pyrimidine, and indole-based compounds. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of critical signaling pathways and synthetic workflows to support researchers and professionals in the field of drug discovery and development.

Introduction to Protein Tyrosine Kinase Inhibitors

Protein tyrosine kinases (PTKs) are a family of enzymes that play a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule TKIs have revolutionized the treatment of various cancers by competitively binding to the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling. The development of novel and more selective TKIs is an active area of research, and the efficient synthesis of their core scaffolds and key intermediates is fundamental to this endeavor.

Quinazoline-Based Tyrosine Kinase Inhibitors

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved TKIs, including gefitinib, erlotinib, and lapatinib. These inhibitors primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.

Key Intermediates and Synthesis

A common and critical intermediate in the synthesis of many quinazoline-based TKIs is a 4-chloroquinazoline derivative. This intermediate allows for the crucial nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline to form the final 4-anilinoquinazoline product. The synthesis of this intermediate often begins with an appropriately substituted anthranilic acid.

A representative key intermediate is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline . Its synthesis typically starts from 3,4-dihydroxybenzoic acid.

Experimental Protocols

Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Erlotinib Lactam Impurity)

This protocol outlines the initial steps toward the 4-chloroquinazoline intermediate.

-

Step 1: O-Alkylation of 3,4-dihydroxybenzoic acid. 3,4-dihydroxybenzoic acid is O-alkylated with 1-chloro-2-methoxyethane in a solvent such as DMF to yield 3,4-bis(2-methoxyethoxy)benzoic acid.

-

Step 2: Esterification. The resulting benzoic acid derivative is esterified, for example, by treatment with acidic ethanol, to produce ethyl 3,4-bis(2-methoxyethoxy)benzoate.

-

Step 3: Nitration. The ester is then nitrated to introduce a nitro group, which is a precursor to the amine necessary for quinazoline ring formation.

-

Step 4: Reduction. The nitro group is reduced to an amine. A common method is using ammonium formate with a palladium on carbon (Pd/C) catalyst.[1]

-

Step 5: Cyclization. The resulting aminobenzoate is cyclized with formamidine acetate to form the quinazolinone ring system, yielding 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[1]

Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

-

Step 1: Chlorination. The 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is suspended in a suitable solvent like toluene.

-

Step 2: A chlorinating agent, such as thionyl chloride or phosphorus oxychloride, is added slowly.

-

Step 3: The reaction mixture is heated to reflux (around 110-120°C) for 2-4 hours.

-

Step 4: Upon completion, the reaction is cooled, and the excess chlorinating agent is quenched, typically by carefully adding the mixture to ice water.

-

Step 5: The product is extracted with an organic solvent, washed, dried, and concentrated to give the crude 4-chloroquinazoline intermediate, which can be further purified.[2]

Data Presentation

| Compound | Key Intermediate | Target Kinase(s) | IC50 (nM) | Overall Yield |

| Gefitinib | 4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline | EGFR | 2-37 | ~37% |

| Erlotinib | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | EGFR | 2 | 51%[3] |

| Lapatinib | 4-Chloro-6-iodoquinazoline | EGFR, HER2 | 9.8, 11.4 | 48%[4] |

Visualization

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline TKIs.

Caption: General Synthetic Workflow for Quinazoline TKIs.

Pyrimidine-Based Tyrosine Kinase Inhibitors

The pyrimidine scaffold is another cornerstone in the design of TKIs, present in drugs like imatinib and pazopanib. These inhibitors often target a broader range of kinases, including BCR-Abl, VEGFR, and PDGFR.

Key Intermediates and Synthesis

2,4-Dichloropyrimidine and its derivatives are fundamental building blocks for this class of inhibitors. The two chlorine atoms at positions 2 and 4 have different reactivities, allowing for sequential and regioselective substitution with various nucleophiles, which is a key strategy in building molecular complexity.

Experimental Protocols

Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This protocol describes the synthesis of a key fluorinated pyrimidine intermediate.

-

Step 1: Starting Material. The synthesis begins with 5-fluorouracil.

-

Step 2: Chlorination. 5-fluorouracil is mixed with a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]

-

Step 3: Acid Scavenger/Catalyst. A tertiary amine, such as N,N-dimethylaniline, is often used to facilitate the reaction.[5][6]

-

Step 4: Reaction Conditions. The mixture is heated, typically to around 100-115°C, for several hours.[5][6]

-

Step 5: Work-up and Isolation. After the reaction is complete, the mixture is cooled and carefully quenched with water. The product is extracted into an organic solvent (e.g., dichloromethane), washed, and the solvent is removed to yield 2,4-dichloro-5-fluoropyrimidine.[5] A high yield of approximately 95% can be achieved under optimal conditions.[5][6]

Data Presentation

| Compound | Key Intermediate | Target Kinase(s) | IC50 (nM) | Overall Yield |

| Pazopanib | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | VEGFR1/2/3, PDGFRα/β, c-Kit | 10, 30, 47, 71, 84, 74 | Not specified in detail |

| Axitinib | Indazole core | VEGFR1/2/3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Not specified in detail |

Visualization

Caption: VEGFR Signaling Pathway and Inhibition by Pyrimidine TKIs.

Caption: General Synthetic Workflow for Pyrimidine TKIs.

Indole and Pyrrolo[2,3-d]pyrimidine-Based Tyrosine Kinase Inhibitors

The indole nucleus and its bioisostere, the pyrrolo[2,3-d]pyrimidine core, are prevalent in a number of TKIs, including sunitinib and ruxolitinib. These scaffolds are versatile and can be functionalized to target a variety of kinases.

Key Intermediates and Synthesis

For pyrrolo[2,3-d]pyrimidine-based inhibitors, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate. For indole-based inhibitors like sunitinib, a key intermediate is 5-fluoroindolin-2-one .

Experimental Protocols

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Step 1: The synthesis can start from 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

-

Step 2: A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride (POCl₃), and a high-boiling solvent like toluene is prepared.

-

Step 3: An amine base, such as N,N-diisopropylethylamine, is added portion-wise.

-

Step 4: The reaction is heated (e.g., to 50°C) until the starting material is consumed.

-

Step 5: The product is isolated by cooling the reaction mixture, adjusting the pH, and filtering the resulting solid. The crude product is then washed and dried. This process can yield the desired intermediate with a purity of over 99%.[7]

Synthesis of 5-fluoroindolin-2-one

The synthesis of this key intermediate for sunitinib is a multi-step process, with various reported routes. One common approach involves the cyclization of a substituted aniline precursor.

Data Presentation

| Compound | Key Intermediate | Target Kinase(s) | IC50 (nM) | Overall Yield |

| Sunitinib | 5-Fluoroindolin-2-one; 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 2-10 (for various kinases) | ~67%[8] |

| Ruxolitinib | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine; (3R)-cyclopentyl-3-oxopropanenitrile | JAK1, JAK2 | 3.3, 2.8 | Varies by route[9] |

Visualization

Caption: Synthetic Workflow for Sunitinib (Indole-based).

Caption: Synthetic Workflow for Ruxolitinib (Pyrrolo[2,3-d]pyrimidine-based).

Conclusion

The efficient and scalable synthesis of key intermediates is a critical component of the drug discovery and development pipeline for novel protein tyrosine kinase inhibitors. The quinazoline, pyrimidine, and indole-based scaffolds continue to be fertile ground for the development of new therapeutics. A thorough understanding of the synthetic routes to key intermediates such as 4-chloroquinazolines, 2,4-dichloropyrimidines, and functionalized indoles and pyrrolo[2,3-d]pyrimidines, as detailed in this guide, is essential for the rapid and cost-effective production of new drug candidates. The provided protocols, data, and visualizations serve as a valuable resource for chemists and pharmacologists working to advance the field of targeted cancer therapy.

References

- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Starting Materials for the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate starting material is a cornerstone of synthetic strategy in the development of bioactive molecules and active pharmaceutical ingredients (APIs). This decision profoundly influences the efficiency, cost-effectiveness, stereochemical control, and environmental impact of a synthetic route. This technical guide provides an in-depth analysis of key strategies for sourcing starting materials, illustrated through detailed case studies of prominent bioactive molecules. We will explore the utilization of readily available natural products from the chiral pool, the application of biocatalysis for asymmetric synthesis, the principles of green chemistry to improve atom economy, the efficiency of multicomponent reactions, and the power of combinatorial chemistry for library generation. Each strategy is accompanied by detailed experimental protocols for key transformations, quantitative data summarized in comparative tables, and workflow diagrams generated using Graphviz to provide a comprehensive resource for researchers in drug discovery and development.

Core Strategies for Selecting Starting Materials

The journey from a simple precursor to a complex bioactive molecule is guided by the principles of retrosynthetic analysis, where the target molecule is deconstructed into progressively simpler, and ideally commercially available, starting materials.[1][2][3] The choice of these initial building blocks is pivotal and generally falls into several strategic categories.

-

Chiral Pool Synthesis: This powerful strategy leverages the abundance of enantiomerically pure compounds from nature, such as amino acids, sugars, terpenes, and alkaloids.[4][5][6] By starting with a molecule that already contains some of the required stereocenters, chemists can significantly shorten synthetic sequences and avoid challenging asymmetric transformations.[7][8]

-

Asymmetric Synthesis from Achiral Precursors: When a suitable chiral starting material is not available, chirality must be introduced during the synthesis. This is achieved through asymmetric synthesis, which converts an achiral unit into a chiral one, resulting in an unequal mixture of stereoisomers.[9][10] This often involves the use of chiral catalysts, auxiliaries, or reagents.[11][12]

-

Biocatalysis: Utilizing enzymes as catalysts offers a highly selective and environmentally friendly approach to synthesis.[13][14] Enzymes can perform complex transformations with exquisite chemo-, regio-, and stereoselectivity under mild conditions, often outperforming traditional chemical methods.[15][16] This strategy is particularly valuable for creating chiral amines and alcohols.

-

Green Chemistry Approaches: Driven by the need for sustainable processes, green chemistry focuses on maximizing atom economy, using less hazardous chemicals, and reducing waste.[17][18][19] This can involve choosing starting materials that lead to shorter, more efficient routes, and employing catalytic rather than stoichiometric reagents.[20][21]

-

Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials.[22][23] This approach is highly efficient, reduces the number of synthetic steps, and allows for the rapid generation of molecular complexity.[24]

-

Combinatorial Chemistry: This strategy focuses on the rapid synthesis of large libraries of related compounds from a set of common building blocks.[25][26] It is a powerful tool in drug discovery for identifying new lead compounds by systematically varying the components of a core scaffold.[27][28]

Case Studies in Bioactive Molecule Synthesis

The following case studies provide practical examples of the starting material strategies discussed above. Each section includes a brief introduction, a detailed experimental protocol for a key synthetic step, a table with relevant quantitative data, and a workflow diagram.

Oseltamivir (Tamiflu®): Chiral Pool Synthesis

The commercial synthesis of the antiviral drug Oseltamivir is a classic example of chiral pool synthesis, starting from (-)-shikimic acid, a readily available natural product.[6] This starting material provides the correct stereochemistry for three of the required stereocenters, greatly simplifying the synthesis.

This procedure is adapted from the Roche synthesis.[19][27]

-

Preparation of the Reaction Mixture: The trimesylate of ethyl shikimate (1 equivalent) is dissolved in a mixture of acetone and water (e.g., 5:1 v/v).

-

Addition of Azide: Sodium azide (NaN₃, 4 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at 0°C for approximately 1-4 hours, while being monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the azido-dimesylate product.

| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Reference |

| Roche Industrial | (-)-Shikimic Acid | ~8 | ~47% | [19][27] |

| Trost Synthesis | Bicyclic Lactone | 8 | ~30% | [25][29] |

| Corey Synthesis | Butadiene & Acrylic Acid | ~12 | Not reported | [6] |

Sitagliptin: Biocatalysis and Asymmetric Synthesis

The synthesis of the anti-diabetic drug Sitagliptin showcases the power of biocatalysis. An early synthesis relied on asymmetric hydrogenation using a rhodium catalyst. However, a greener, more efficient second-generation process was developed by Merck and Codexis, which employs an evolved transaminase enzyme to directly convert a prochiral ketone into the desired chiral amine with extremely high enantioselectivity.[30][31]

This protocol is a generalized representation based on the process developed by Merck and Codexis.[11][13][31]

-

Biocatalyst Preparation: A buffer solution (e.g., potassium phosphate buffer, pH 8.0) is prepared containing the evolved (R)-selective transaminase enzyme (e.g., 6 g/L) and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 g/L).

-

Reaction Setup: Pro-sitagliptin ketone (1 equivalent, e.g., 200 g/L) is dissolved in a suitable organic solvent like DMSO. Isopropylamine (as the amine donor) is added to the enzyme solution.

-

Reaction Conditions: The ketone solution is added to the enzyme mixture. The reaction is maintained at a specific temperature (e.g., 40-45°C) and pH with gentle agitation for approximately 24 hours.

-

Work-up and Isolation: After the reaction reaches completion (>99% conversion), the pH is adjusted to quench the reaction and precipitate the enzyme. The product is then extracted into an organic solvent (e.g., methyl tert-butyl ether), and the solvent is removed under reduced pressure. The resulting (R)-Sitagliptin is then typically converted to its phosphate salt.

| Synthesis Route | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |

| 1st Generation (Merck) | Asymmetric Hydrogenation (Rh catalyst) | High | ~95% (before crystallization) | [31] |

| 2nd Generation (Merck/Codexis) | Biocatalytic Transamination | ~92% | >99.95% | [13][30] |

Ibuprofen: Green Chemistry Synthesis

The synthesis of the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen is a textbook example of the evolution towards greener manufacturing processes. The original Boots synthesis was a six-step process with poor atom economy. The BHC Company (Boots-Hoechst-Celanese) developed a three-step catalytic process that significantly reduces waste and improves efficiency.[22]

References

- 1. synarchive.com [synarchive.com]

- 2. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost [organic-chemistry.org]

- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pnas.org [pnas.org]

- 6. Development of a concise synthesis of (-)-oseltamivir (Tamiflu). | Semantic Scholar [semanticscholar.org]

- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistryforsustainability.org [chemistryforsustainability.org]

- 15. researchgate.net [researchgate.net]

- 16. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. epa.gov [epa.gov]

- 26. epa.gov [epa.gov]

- 27. researchgate.net [researchgate.net]

- 28. arkat-usa.org [arkat-usa.org]

- 29. tandfonline.com [tandfonline.com]

- 30. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

Methodological & Application

Applications of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, also known as N-Boc-3,3-dimethyl-4-piperidone, is a valuable synthetic intermediate in organic chemistry and drug discovery. The piperidine ring is a privileged scaffold, appearing in numerous pharmaceuticals and biologically active compounds. The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled reactions at other positions of the ring, while the ketone functionality at the 4-position serves as a versatile handle for a variety of chemical transformations. The gem-dimethyl group at the 3-position introduces conformational rigidity and steric hindrance, which can be exploited to achieve specific stereochemical outcomes in downstream reactions and to modulate the pharmacological properties of target molecules.

This document provides an overview of the applications of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in organic synthesis, including its preparation and key reactions, along with detailed experimental protocols.

Synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

A plausible synthetic route to tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate involves the alkylation of the commercially available tert-butyl 4-oxopiperidine-1-carboxylate.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (General Procedure)

-

Enolate Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (2.2 eq) portionwise. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Alkylation: Methyl iodide (2.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

Applications in the Synthesis of Complex Molecules

The ketone functionality of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a key feature that allows for its use in a variety of synthetic transformations to build more complex molecular architectures.

Olefination Reactions (e.g., Wittig Reaction)

The ketone can be converted to an exocyclic double bond through olefination reactions, such as the Wittig reaction. This transformation is crucial for introducing new carbon-carbon bonds and further functionalization.

Caption: General scheme of a Wittig reaction.

Experimental Protocol: Wittig Olefination (General Procedure)

-

Ylide Generation:

-

To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere, is added a strong base (e.g., n-butyllithium, sodium hydride, or lithium hydroxide) (1.1 eq) at 0 °C or room temperature.[1][2]

-

The resulting mixture is stirred for 30-60 minutes to generate the phosphorus ylide.[2]

-

-

Olefination:

-

A solution of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C or room temperature.

-

The reaction mixture is stirred for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).[1]

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the desired alkene.

-

Table 1: Examples of Wittig Reaction Conditions (Adapted from similar substrates)

| Phosphonium Salt | Base | Solvent | Temperature | Typical Yield | Reference |

| (Carbomethoxymethyl)triphenylphosphonium chloride | Ag₂CO₃ | Acetonitrile | Room Temp. | High | |

| Benzyltriphenylphosphonium bromide | LiOH | Isopropyl alcohol | Room Temp. | Good | [1] |

| Methyltriphenylphosphonium bromide | Amberlite Resin | DMF | 95 °C | High |

Synthesis of Spirocyclic Compounds

The ketone functionality is an excellent starting point for the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.[3] A common strategy involves the reaction of the piperidone with a bifunctional reagent that can react with the ketone and subsequently cyclize.

References

Application Notes and Protocols: The Versatile Role of tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, gem-dimethyl substituted piperidone core, combined with the versatile Boc-protecting group, offers a unique scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of this valuable intermediate in the development of novel therapeutics, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors, opioid receptor modulators, and spirocyclic compounds with anticancer and antiprotozoal activity.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention. While a direct precursor role for the 3,3-dimethyl derivative in approved JAK inhibitors is less documented, the closely related analog, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of Tofacitinib, a potent JAK inhibitor.[1] The 3,3-dimethyl scaffold offers an alternative substitution pattern for the development of novel JAK inhibitors with potentially altered selectivity and pharmacokinetic profiles.

Signaling Pathway

Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.

Application in the Synthesis of Opioid Receptor Modulators

Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids, playing a crucial role in pain perception. The development of selective opioid receptor modulators is a key strategy for achieving potent analgesia while minimizing adverse effects such as respiratory depression and dependence. The 3,3-dimethylpiperidine scaffold is a core component of potent and selective opioid receptor antagonists.

A notable example is JDTic, a potent and selective kappa-opioid receptor antagonist, which features a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. While not directly synthesized from the title compound, its structure highlights the importance of the dimethylpiperidine motif in achieving high affinity and selectivity for opioid receptors.

Signaling Pathway

Caption: Simplified Opioid Receptor Signaling Pathway.

Quantitative Data: Kappa-Opioid Receptor Antagonists

The following table summarizes the binding affinities of JDTic and its analogs, demonstrating the impact of substitutions on the piperidine-containing scaffold.

| Compound | Ke (nM) at κ-opioid receptor |

| JDTic | 0.03 |

| (3R)-7-hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 0.03 |

| (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylpropyl)]-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 0.03 |

| (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 0.037 |

Application in the Synthesis of Spirocyclic Compounds

Spirocyclic scaffolds are of increasing interest in drug discovery due to their three-dimensional architecture, which can lead to improved target selectivity and physicochemical properties. Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is an excellent starting material for the synthesis of spiro-piperidine derivatives, particularly spiro-oxindoles, which have demonstrated potent anticancer and antiprotozoal activities.

Spiro-Piperidine Derivatives as MDM2-p53 Inhibitors

The interaction between the murine double minute 2 (MDM2) homolog and the tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Inhibition of this interaction can restore p53 function in cancer cells, leading to tumor growth inhibition. Spiro-oxindole derivatives incorporating a piperidine moiety have emerged as potent inhibitors of the MDM2-p53 interaction.

Caption: Inhibition of the MDM2-p53 Interaction.

Spiro-Piperidine Derivatives with Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. New therapeutic agents are urgently needed due to the limitations of current treatments. Spiro-piperidine derivatives have shown promising in vitro activity against Leishmania major.

The following table presents the in vitro activity of synthesized spiro-piperidine derivatives against the amastigote form of Leishmania major.

| Compound | IC50 (µM) |

| 8a | 0.89 |

| 9a | 0.50 |

| Miltefosine (Standard) | 8.08 |

Experimental Protocols

General Workflow for Synthesis of Bioactive Molecules

Caption: General synthetic workflow.

Protocol 1: Synthesis of Spiro[indole-3,4'-piperidine] Derivatives (Adapted)

This protocol is adapted for the use of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in a one-pot, three-component reaction to synthesize spiro-oxindole piperidine derivatives.

Materials:

-

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

-

Isatin (or substituted isatin)

-

Malononitrile

-

[bmim]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) or other suitable ionic liquid

-

Ethanol

Procedure:

-

To a mixture of isatin (1 mmol) and malononitrile (1 mmol) in [bmim]BF4 (2 mL), add tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1 mmol).

-

Stir the reaction mixture at 80 °C for the appropriate time (monitor by TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Add water to the reaction mixture, and the product will precipitate.

-

Filter the solid product, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure spiro[indole-3,4'-piperidine] derivative.

Note: This is an adapted protocol and may require optimization of reaction conditions such as temperature, reaction time, and the specific ionic liquid used.

Protocol 2: Reductive Amination for the Synthesis of 4-Amino-piperidine Derivatives (General)

This general protocol can be used to introduce a variety of amine substituents at the 4-position of the piperidine ring, which can then be further elaborated to target molecules.

Materials:

-

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1 equivalent) and the desired amine (1-1.2 equivalents) in anhydrous DCE or THF.

-

If the amine is a salt, add a suitable base (e.g., triethylamine) to liberate the free amine.

-

Optionally, add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS), typically for 1-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-piperidine derivative.

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant compounds. Its utility in constructing complex scaffolds such as those found in JAK inhibitors, opioid receptor modulators, and spirocyclic compounds underscores its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this intermediate in the development of novel therapeutics.

References